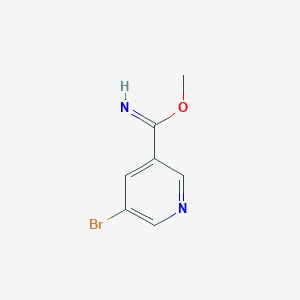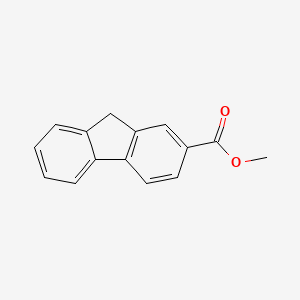
methyl 9H-fluorene-2-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 9H-fluorene-2-carboxylate is an organic compound with the molecular formula C15H12O2 It is a derivative of fluorene, a polycyclic aromatic hydrocarbon, and features a carboxylate ester functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
Methyl 9H-fluorene-2-carboxylate can be synthesized through several methods. One common approach involves the esterification of 9H-fluorene-2-carboxylic acid with methanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction typically proceeds under reflux conditions, allowing the formation of the ester:
9H-fluorene-2-carboxylic acid+methanolH2SO4methyl 9H-fluorene-2-carboxylate+H2O
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions, such as controlled temperature and pressure, can further improve the scalability of the synthesis.
Chemical Reactions Analysis
Types of Reactions
Methyl 9H-fluorene-2-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form 9H-fluorene-2-carboxylic acid using oxidizing agents like potassium permanganate.
Reduction: Reduction of the ester group can yield the corresponding alcohol, 9H-fluorene-2-methanol, using reducing agents such as lithium aluminum hydride.
Substitution: The aromatic ring of the fluorene moiety can undergo electrophilic substitution reactions, such as nitration or halogenation, to introduce functional groups at specific positions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nitration using a mixture of concentrated nitric acid and sulfuric acid.
Major Products Formed
Oxidation: 9H-fluorene-2-carboxylic acid.
Reduction: 9H-fluorene-2-methanol.
Substitution: Various substituted fluorenes depending on the reagents used.
Scientific Research Applications
Methyl 9H-fluorene-2-carboxylate has several applications in scientific research:
Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: The compound is used in studies involving the interaction of polycyclic aromatic hydrocarbons with biological systems, particularly in understanding their toxicological effects.
Medicine: Research into potential therapeutic applications, such as the development of new drugs targeting specific pathways influenced by fluorene derivatives.
Industry: Utilized in the production of materials with specific properties, such as polymers and dyes.
Mechanism of Action
The mechanism by which methyl 9H-fluorene-2-carboxylate exerts its effects depends on the specific application. In biological systems, it may interact with cellular components, leading to changes in gene expression or enzyme activity. The compound’s aromatic structure allows it to intercalate with DNA, potentially causing mutations or other genetic alterations.
Comparison with Similar Compounds
Similar Compounds
Methyl 9H-fluorene-9-carboxylate: Another ester derivative of fluorene, differing in the position of the carboxylate group.
9H-fluorene-2-carboxylic acid: The parent acid of methyl 9H-fluorene-2-carboxylate.
9H-fluorene-2-methanol: The reduced form of the ester.
Uniqueness
This compound is unique due to its specific ester functional group and the position of the carboxylate on the fluorene ring
Properties
CAS No. |
2523-36-6 |
|---|---|
Molecular Formula |
C15H12O2 |
Molecular Weight |
224.25 g/mol |
IUPAC Name |
methyl 9H-fluorene-2-carboxylate |
InChI |
InChI=1S/C15H12O2/c1-17-15(16)11-6-7-14-12(9-11)8-10-4-2-3-5-13(10)14/h2-7,9H,8H2,1H3 |
InChI Key |
YHKZUUPABUYGSA-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=CC2=C(C=C1)C3=CC=CC=C3C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Oxiranecarboxylic acid, 2-[6-(4-chlorophenoxy)hexyl]-, (R)-](/img/structure/B12983262.png)
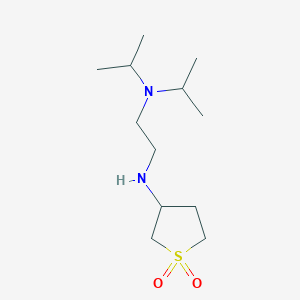

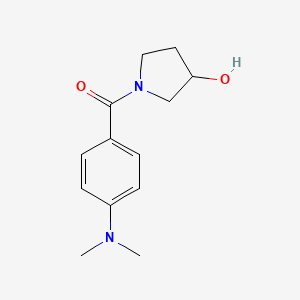
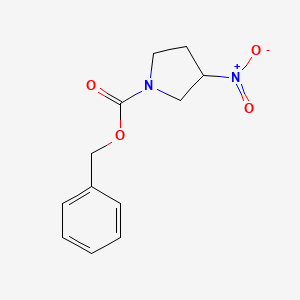
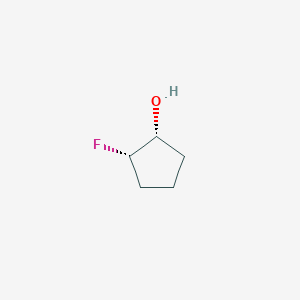

![(R)-6-Fluoro-3,9-dimethyl-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole](/img/structure/B12983313.png)

![3-Bromo-5,7,8,9-tetrahydro-6H-pyrido[3,2-b]azepin-6-one](/img/structure/B12983319.png)
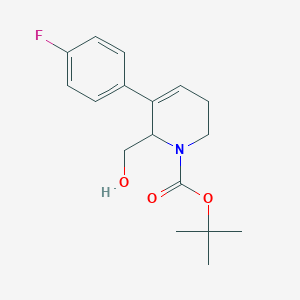
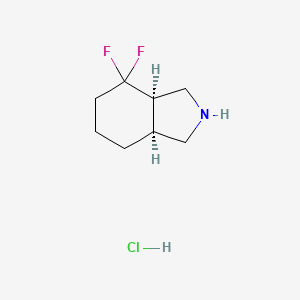
![3-(3-Trifluoromethyl-phenyl)-[1,2,4]oxadiazole](/img/structure/B12983327.png)
